2-Chloro-4-(4-methoxyphenyl)thiophene

Descripción

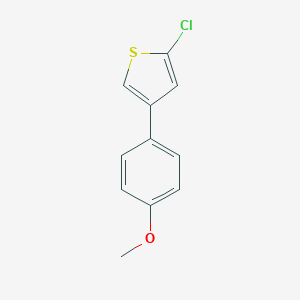

2-Chloro-4-(4-methoxyphenyl)thiophene is a halogenated thiophene derivative featuring a chlorine substituent at the 2-position and a 4-methoxyphenyl group at the 4-position of the thiophene ring. Thiophenes are sulfur-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties .

Propiedades

Número CAS |

54095-29-3 |

|---|---|

Fórmula molecular |

C11H9ClOS |

Peso molecular |

224.71g/mol |

Nombre IUPAC |

2-chloro-4-(4-methoxyphenyl)thiophene |

InChI |

InChI=1S/C11H9ClOS/c1-13-10-4-2-8(3-5-10)9-6-11(12)14-7-9/h2-7H,1H3 |

Clave InChI |

KIUCLGVNQHROIZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2)Cl |

SMILES canónico |

COC1=CC=C(C=C1)C2=CSC(=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

- 2-Chloro-4-(naphthalen-1-yl)thiophene (3d) :

This compound, bearing a naphthyl group at the 4-position, exhibited low reactivity in Pd-catalyzed C–H annulation reactions, yielding only 20% product with 65% substrate recovery. The steric bulk of the naphthyl group and electron-withdrawing chlorine likely hindered reactivity . - Its reactivity in cross-coupling reactions remains unexplored but is hypothesized to be lower than methoxy-substituted analogs due to stronger electron withdrawal .

- 3-Methoxy-2-(4-methoxyphenyl)thiophene: Positional isomerism (methoxy at 3-position vs. chlorine at 2-position) alters electronic distribution.

Heterocyclic Core Modifications

- 5-Allyl-2-(4-methoxyphenyl)benzo[b]thiophene :

The benzo[b]thiophene core extends conjugation, increasing aromatic stability and altering absorption/emission properties. The allyl group introduces alkenyl reactivity, enabling further functionalization (e.g., hydroboration) . - 2-Chloro-4-(4-methoxyphenyl)-5-trifluoromethylpyrimidine :

Replacing thiophene with pyrimidine shifts the heterocycle from 5-membered to 6-membered, reducing ring strain. The trifluoromethyl group introduces strong electron withdrawal, contrasting with the methoxy group’s electron donation .

Data Tables

Table 1: Structural and Reactivity Comparison of Thiophene Derivatives

Table 2: Heterocyclic Core Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.